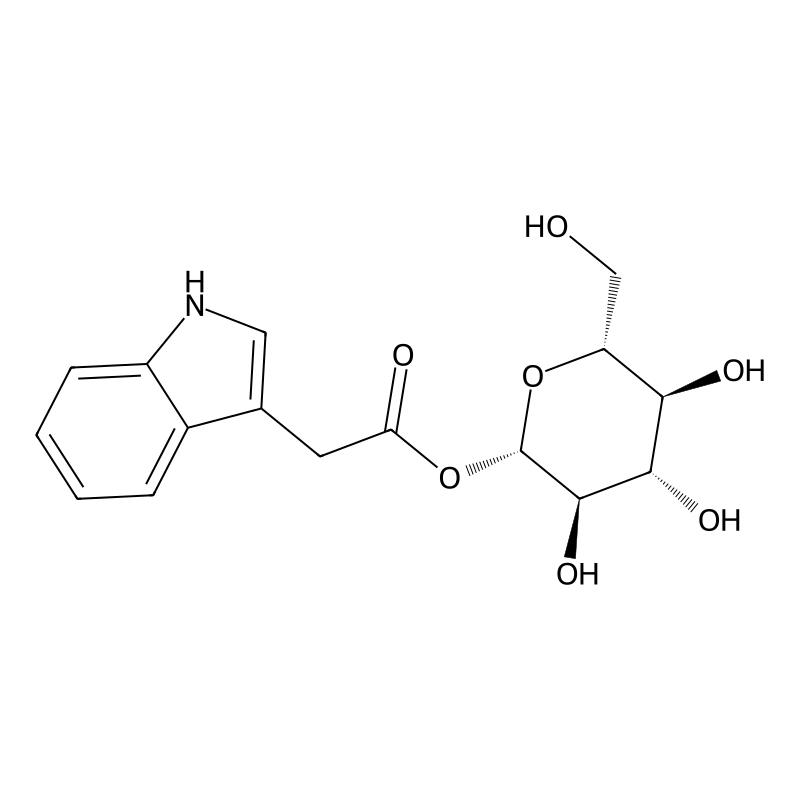

1-O-Indol-3-ylacetyl-beta-D-glucose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Biosynthesis and Metabolism:

1-O-Indol-3-ylacetyl-beta-D-glucose (1-O-IAGlu) is a naturally occurring compound found in maize (corn) plants. It is a key intermediate in the biosynthesis of various indol-3-yl acetic acid (IAA) conjugates, which are important plant hormones involved in various growth and developmental processes []. The enzyme UDP-glucose:indol-3-ylacetate glucosyl-transferase (IAGlu synthase) catalyzes the formation of 1-O-IAGlu from IAA and UDP-glucose [, ].

Potential Roles in Plant Physiology:

Studies suggest that 1-O-IAGlu may play a role in regulating IAA homeostasis and signaling within plants. It can serve as a storage and transport form of IAA, allowing for controlled release and activation at specific locations within the plant []. Additionally, it has been shown to be a substrate for further enzymatic modifications, leading to the formation of other IAA conjugates with potentially unique functions [, ].

Research Applications:

- Understanding IAA metabolism and signaling: Researchers use 1-O-IAGlu as a tool to study the complex pathways involved in IAA metabolism and signaling in plants. By investigating the enzymes involved in its synthesis and degradation, scientists can gain insights into the regulation of plant growth and development [, ].

- Developing novel herbicides: As 1-O-IAGlu plays a role in IAA homeostasis, it is being studied as a potential target for developing new herbicides that specifically disrupt IAA metabolism in weeds, leaving desired crops unharmed [].

- Exploring its potential as a plant growth regulator: Given its involvement in IAA metabolism, research is ongoing to explore if 1-O-IAGlu itself could be used as a plant growth regulator with targeted applications, potentially benefiting agricultural practices [].

1-O-Indol-3-ylacetyl-beta-D-glucose is a glycoside compound classified under indole-3-acetic acid derivatives. It features an indole moiety linked to a beta-D-glucose unit via an acetyl group. The molecular formula is , and it has a molecular weight of approximately 337.32 g/mol. This compound is notable for its role in plant physiology, particularly in relation to the regulation of growth and development through its interactions with auxin, a key plant hormone.

- Disruption of plant growth in sensitive species.

- Developmental abnormalities in some plants.

The synthesis of 1-O-Indol-3-ylacetyl-beta-D-glucose can be achieved through enzymatic methods or chemical synthesis.

Enzymatic Synthesis:

- Enzymes extracted from plant sources, such as Zea mays (corn), can catalyze the reaction between indole-3-acetic acid and glucose to form the glycoside.

Chemical Synthesis:

- Chemical methods typically involve protecting groups for hydroxyl functionalities on glucose followed by acetylation and coupling reactions with indole derivatives.

These methods allow for the production of this compound under controlled conditions, ensuring high yields and purity .

1-O-Indol-3-ylacetyl-beta-D-glucose has various applications:

- Agricultural Biotechnology: Utilized in formulations aimed at enhancing plant growth and stress tolerance.

- Research: Serves as a model compound for studying auxin metabolism and signaling pathways.

- Pharmaceuticals: Investigated for potential therapeutic applications due to its biological activity.

Its role as a biomarker for corn consumption also highlights its significance in food science .

Studies on 1-O-Indol-3-ylacetyl-beta-D-glucose focus on its interactions with other metabolites and enzymes involved in auxin metabolism. The compound's ability to modulate the levels of free indole-3-acetic acid suggests it plays a critical role in maintaining hormonal balance within plant systems. Interaction studies have shown that environmental factors such as light, temperature, and nutrient availability can influence the synthesis and degradation of this compound .

Several compounds share structural similarities with 1-O-Indol-3-ylacetyl-beta-D-glucose, particularly within the class of indole derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Indole-3-acetic acid | Simple indole structure without sugar moiety | Directly active auxin; involved in rapid growth response |

| 4-O-(Indole-3-acetyl)-D-glucopyranose | Indole linked to glucose at different position | Slightly more soluble; potential biomarker for corn |

| Indole-3-butyric acid | Longer aliphatic chain attached to indole | Used primarily in rooting applications |

1-O-Indol-3-ylacetyl-beta-D-glucose is unique due to its specific linkage between indole and glucose, which allows it to function effectively as a storage form of auxin while also participating in metabolic pathways that regulate plant growth and development .

The discovery of 1-O-Indol-3-ylacetyl-beta-D-glucose traces back to pioneering research in auxin metabolism. In 1959, this compound was first identified as a novel metabolite in the auxin pathway, marking a significant milestone in understanding plant hormone regulation. The initial characterization in maize (Zea mays) established it as an energy-rich intermediate in IAA metabolism. Leźnicki and Bandurski conducted the first substantial work on the enzymatic synthesis of this compound in the early 1980s, demonstrating that indole-3-acetyl-beta-D-glucose is formed through a reversible reaction involving IAA and uridine diphosphoglucose (UDPG). Their research revealed that the equilibrium of this reaction tends toward IAA formation rather than ester production, indicating its potential role as a metabolic reservoir for the hormone.

The enzyme responsible for catalyzing this reaction, UDP-glucose:indol-3-ylacetate beta-D-glucosyltransferase (IAGlc synthase, EC 2.4.1.121), was partially purified from corn kernels and characterized as having an apparent molecular weight of 46,500 and an isoelectric point of 5.5. This work provided the foundation for understanding the biochemical mechanisms governing IAA conjugation to glucose and established indole-3-acetyl-beta-D-glucose as a key intermediate in auxin homeostasis.

Significance in Auxin Research Paradigms

The identification of 1-O-Indol-3-ylacetyl-beta-D-glucose profoundly impacted auxin research paradigms by revealing that plants possess sophisticated mechanisms for modulating hormone activity through conjugation. Initially, auxin research focused primarily on free IAA as the bioactive form, but the discovery of various conjugates, including IAA-glucose, demonstrated that plants regulate auxin homeostasis through multiple pathways.

The significance of indole-3-acetyl-beta-D-glucose lies in its dual role as both a storage form and an intermediate in auxin metabolism. Unlike irreversibly formed conjugates such as IAA-aspartate or IAA-glutamate, IAA-glucose represents a reversible conjugation pathway, allowing plants to rapidly adjust active auxin levels in response to developmental or environmental cues. This characteristic has positioned IAA-glucose as a central player in the complex network of auxin regulation.

Research paradigms have evolved to recognize that:

- IAA-glucose serves as an energy-rich molecule that can donate the indole-3-acetyl moiety for synthesis of other IAA conjugates

- The reversible nature of IAA glucose formation provides a dynamic reservoir of potential active auxin

- Glucosylation represents one of several redundant mechanisms for maintaining auxin homeostasis

The study of indole-3-acetyl-beta-D-glucose has therefore contributed significantly to the transition from viewing auxin regulation as a simple matter of biosynthesis and degradation to understanding it as a sophisticated network of interconnected pathways involving multiple conjugation, storage, and activation mechanisms.

Taxonomic Distribution and Evolutionary Emergence

Indole-3-acetyl-beta-D-glucose has been identified across diverse plant taxa, suggesting an evolutionary conservation of this auxin conjugation mechanism. Initially characterized in corn (Zea mays), it has subsequently been detected in numerous monocots and dicots, indicating its widespread occurrence in the plant kingdom.

The compound has been specifically reported in:

- Maize (Zea mays) - particularly abundant in the liquid endosperm of kernels

- Rice (Oryza sativa) - detected in vegetative tissues with notably higher concentrations in roots than shoots

- Arabidopsis thaliana - present at low steady-state levels

- Various food crops including tamarind, black-eyed pea, sweet potato, and sourdough

Interestingly, IAA-glucose conjugation appears to be an ancient mechanism for auxin regulation. The enzymes responsible for its formation (UDP-glycosyltransferases) belong to a large and diverse family that has undergone extensive evolutionary diversification. In Arabidopsis alone, multiple UDP-glycosyltransferases (UGTs) have been identified that can catalyze IAA glucosylation, including UGT84B1 and UGT74E2, though with differing substrate specificities.

The evolutionary emergence of IAA-glucose formation likely coincided with the need for sophisticated hormone regulation mechanisms during plant adaptation to terrestrial environments. The ability to rapidly modulate active auxin levels through reversible conjugation would have provided significant advantages in responding to changing environmental conditions and coordinating complex developmental processes.

Notably, while primarily a plant metabolite, indole-3-acetyl-beta-D-glucose has also been reported in Apis cerana (Asian honeybee), suggesting potential roles in non-plant systems or the acquisition of plant-derived compounds by insect species.

Enzymatic Synthesis Mechanisms

UDP-glucose-Dependent Formation from IAA

The biosynthesis of 1-O-IA-glucose is catalyzed by UDP-glucose: indole-3-ylacetyl-β-D-glucosyltransferase (IAGlc synthase), an enzyme that transfers a glucose moiety from UDP-glucose (UDPG) to the carboxyl group of IAA [1]. This reaction follows a bimolecular nucleophilic substitution (SN2) mechanism, characteristic of inverting glycosyltransferases [4]. The enzyme’s active site facilitates the deprotonation of IAA’s carboxyl group, enabling nucleophilic attack on the anomeric carbon of UDPG. Structural studies of related glycosyltransferases suggest that a conserved histidine residue acts as a general base, stabilizing the transition state during glycosidic bond formation [4]. Kinetic analyses of IAGlc synthase in pea (Pisum sativum) revealed a Michaelis constant (K~m~) of 45 μM for IAA and 1.2 mM for UDPG, indicating higher substrate affinity for IAA [1]. The reaction proceeds with a turnover number (k~cat~) of 12 s⁻¹, reflecting efficient catalytic activity under physiological conditions [1].

Reversibility of Synthetic Reactions

The glucosylation of IAA is a reversible process, with equilibrium favoring hydrolysis under conditions of high UDP concentration or low pH [1]. In vitro assays demonstrated that IAGlc synthase catalyzes the reverse reaction—1-O-IA-glucose hydrolysis to IAA and UDPG—at approximately 30% of the forward reaction rate [1]. This reversibility allows plants to dynamically regulate free IAA levels in response to environmental stimuli. For instance, acidification of the apoplast during cell elongation activates hydrolytic enzymes, releasing IAA from its conjugated form to promote growth [1]. The equilibrium constant (K~eq~) for the reaction IAA + UDPG ↔ 1-O-IA-glucose + UDP was calculated as 0.45, indicating a slight thermodynamic preference for conjugate formation under standard conditions [1].

Energetics of Acyl Alkyl Acetal Bond Formation

The formation of the acyl alkyl acetal bond in 1-O-IA-glucose is energetically favorable due to the high group transfer potential of UDPG (−31 kJ/mol) [4]. The reaction’s Gibbs free energy change (ΔG°′) of −4.2 kJ/mol ensures spontaneity under physiological ATP levels [1]. Structural analyses of UDP-glucosyltransferases reveal that substrate binding induces conformational changes that stabilize the oxocarbenium ion-like transition state, reducing the activation energy barrier by 18–22 kJ/mol [4]. Molecular dynamics simulations suggest that the enzyme’s flexible loop region positions UDPG and IAA for optimal orbital alignment, enabling precise nucleophilic attack [4].

Integration with Broader Auxin Metabolism

Position within IAA Conjugation Networks

1-O-IA-glucose occupies a central node in the IAA conjugation network, competing with amino acid conjugation pathways mediated by Gretchen Hagen 3 (GH3) acyl acid amido synthetases [3]. In Arabidopsis thaliana, UDP-glucosyltransferase UGT84B1 contributes to 40–60% of total IAA glucosylation capacity, while GH3 enzymes conjugate 25–35% of cellular IAA to aspartate and glutamate [2] [3]. Metabolic flux analysis in pea embryos showed that 1-O-IA-glucose accounts for 55% of conjugated IAA during early seed development, decreasing to 15% at maturity as amino acid conjugates dominate [1]. This temporal shift correlates with changes in UGT and GH3 gene expression, suggesting transcriptional regulation of conjugation pathway activity [1].

Relationship to Oxidative Inactivation Pathways

Glucosylation and oxidative catabolism act synergistically to control IAA bioavailability. Arabidopsis mutants lacking UGT84B1 exhibit a 1.4-fold increase in free IAA levels, accompanied by 2.1-fold higher concentrations of oxidized metabolites like 2-oxindole-3-acetic acid (oxIAA) [2]. Kinetic studies using auxin inactivation inhibitors demonstrated that 1-O-IA-glucose formation occurs 3–5 times faster than oxidative degradation, making glucosylation the primary short-term regulatory mechanism [3]. However, oxidative pathways dominate long-term auxin homeostasis, with a half-life of 10 minutes for IAA compared to 2 hours for 1-O-IA-glucose [3].

UDP-Glucose:Indol-3-ylacetate Glucosyltransferases

The biosynthesis of 1-O-indol-3-ylacetyl-beta-D-glucose involves a highly specialized group of enzymes that catalyze the transfer of glucose from UDP-glucose to indole-3-acetic acid. These glucosyltransferases represent a critical regulatory mechanism in auxin homeostasis across plant species.

IAGLU from Zea mays

The IAGLU enzyme from Zea mays represents the archetypal UDP-glucose:indol-3-ylacetate glucosyltransferase, first characterized as the initial enzyme in the indole-3-acetic acid ester conjugate biosynthesis pathway. This enzyme catalyzes the reversible reaction: IAA + UDP-glucose ↔ 1-O-indol-3-ylacetyl-beta-D-glucose + UDP.

Biochemical characterization of the maize enzyme reveals a molecular weight of 46,500 daltons with an isoelectric point of 5.5. The enzyme exhibits optimal activity at pH 7.3-7.6 and demonstrates remarkable substrate specificity. Kinetic analysis shows Km values of 0.8 millimolar for indole-3-acetic acid and 0.7 millimolar for UDP-glucose. The enzyme occurs primarily in the liquid endosperm of corn kernels, with some activity detected in the embryo.

The reaction catalyzed by IAGLU is thermodynamically unfavorable, with equilibrium favoring the formation of free indole-3-acetic acid rather than the glucose ester. This characteristic is physiologically significant as it allows for rapid mobilization of auxin when required for growth processes. The enzyme shows strict specificity for UDP-glucose as the sugar donor, showing no activity with UDP-galactose or UDP-xylose.

Expression analysis demonstrates that IAGLU transcript levels are highly regulated during maize development. The highest relative expression occurs in 6-day-old radicles and seeds, with significantly lower expression in coleoptiles. This temporal and spatial expression pattern correlates with periods of active auxin conjugation during seed germination and early seedling development.

UGT84B1 and Related Arabidopsis Transferases

The UDP-glucosyltransferase UGT84B1 from Arabidopsis thaliana represents the primary indole-3-acetic acid glucosyltransferase in dicotyledonous plants. Phylogenetic analysis of the UDP-glucosyltransferase multigene family identified UGT84B1 as having the highest activity toward indole-3-acetic acid among tested enzymes, with three related enzymes (UGT84B2, UGT75B1, and UGT75B2) showing only trace activities.

Biochemical characterization confirms that UGT84B1 produces 1-O-indole acetyl glucose ester as the primary product. The enzyme demonstrates dual functionality, catalyzing both indole-3-acetic acid and oxindole-3-acetic acid glycosylation throughout plant development. This dual substrate recognition expands the regulatory capacity of UGT84B1 in auxin homeostasis beyond simple indole-3-acetic acid conjugation.

Transgenic studies provide compelling evidence for UGT84B1 function in planta. Arabidopsis plants overexpressing UGT84B1 under the CaMV 35S promoter show elevated 1-O-IAGlc levels (approximately 50 pg mg⁻¹ fresh weight) compared to trace levels in wild-type plants. Surprisingly, these transgenic lines also accumulate free indole-3-acetic acid to approximately 70 pg mg⁻¹ fresh weight compared to 15 pg mg⁻¹ fresh weight in wild-type plants, suggesting complex feedback mechanisms in auxin homeostasis.

Recent research has revealed that UGT84B1 also efficiently glucosylates phenylacetic acid, another natural auxin, with even higher catalytic efficiency than indole-3-acetic acid. The enzyme shows a 6.4-fold higher catalytic efficiency (kcat/Km) for phenylacetic acid compared to indole-3-acetic acid, indicating broader substrate recognition than previously appreciated.

Substrate Specificity and Selectivity Mechanisms

The substrate specificity of UDP-glucose:indol-3-ylacetate glucosyltransferases reflects sophisticated molecular recognition mechanisms that distinguish between closely related auxin compounds. The maize IAGLU enzyme demonstrates remarkable selectivity, showing no glucose ester formation with oxindole-3-acetic acid or 7-hydroxy-oxindole-3-acetic acid. However, the enzyme retains some activity with structurally related compounds, glucosylating indole-3-butyric acid and indole-3-propionic acid with relative activities of 66% and 49.7%, respectively.

This selectivity pattern suggests that the indole ring system is essential for substrate recognition, while the acetic acid side chain length can vary within limits. The enzyme shows low activity with phenylpropene acids such as p-coumaric acid, indicating that the indole nitrogen and ring substitution pattern are critical determinants of substrate binding.

Structural analysis of substrate recognition mechanisms reveals the importance of specific amino acid residues in determining selectivity. The absence of activity toward 2,4-dichlorophenoxyacetic acid by UGT84B1, despite this compound being a potent synthetic auxin, demonstrates that structural complementarity rather than auxin activity determines substrate recognition.

The nucleotide sugar specificity is equally stringent, with enzymes showing absolute dependence on UDP-glucose. This specificity ensures that glucose, rather than other sugars, is incorporated into the conjugate, maintaining the reversible nature of the conjugation reaction through subsequent hydrolytic processes.

IAA-Glucose Hydrolases

The hydrolysis of 1-O-indol-3-ylacetyl-beta-D-glucose represents a critical regulatory mechanism for auxin release in plant tissues. Multiple hydrolase activities have been characterized that can cleave the ester bond, releasing free indole-3-acetic acid and glucose.

THOUSAND-GRAIN WEIGHT 6 (TGW6) Function

THOUSAND-GRAIN WEIGHT 6 (TGW6) from Oryza sativa represents a novel class of indole-3-acetic acid-glucose hydrolases with significant agricultural importance. This enzyme negatively regulates grain weight through its hydrolase activity, and loss-of-function mutations result in enhanced grain size and increased yield.

TGW6 encodes a protein with specific indole-3-acetic acid-glucose hydrolase activity, cleaving the ester bond to release free indole-3-acetic acid and glucose. In sink organs, the functional TGW6 allele affects the timing of transition from the syncytial to cellular phase by controlling indole-3-acetic acid supply, thereby limiting cell number and grain length.

The enzyme exhibits calcium-dependent activity and shows remarkable stability when calcium ions are present during purification. Recombinant TGW6 can be successfully produced in Escherichia coli using codon optimization and N-terminal truncation strategies, yielding stable protein suitable for biochemical characterization.

Functional analysis demonstrates that TGW6 affects both sink and source capacity in rice plants. Loss of TGW6 function not only enhances grain weight through direct effects on sink organs but also leads to significant yield increases through pleiotropic effects on source organs. This dual functionality positions TGW6 as a central regulator linking auxin homeostasis to carbohydrate metabolism and transport.

Structural Basis for Substrate Recognition

The three-dimensional structure of TGW6 reveals a six-bladed β-propeller architecture determined at 2.6 Å resolution. This structure represents the first detailed structural characterization of an indole-3-acetic acid-glucose hydrolase and provides crucial insights into substrate recognition mechanisms.

The crystal structure shows that TGW6 exhibits a characteristic funnel-like active site formed by the central tunnel of the β-propeller structure. Thermal shift assays demonstrate that TGW6 preferentially interacts with indole compounds among tested substrates, enzyme products, and their analogs. This preferential binding correlates with the enzyme's substrate specificity for indole-containing conjugates.

Advanced fluorine nuclear magnetic resonance analysis using 1,134 fluorinated fragments emphasizes the critical importance of indole fragments in recognition by TGW6. Docking simulation analyses of substrate and related fragments support the interaction specificity for indole compounds, providing a molecular basis for the enzyme's selectivity.

The structural analysis reveals that substrate recognition occurs through specific interactions between the indole ring system and amino acid residues lining the active site tunnel. The geometry of the active site appears optimized for accommodating the planar indole ring while positioning the ester bond for hydrolytic cleavage.

Catalytic Mechanisms of β-Propeller Hydrolases

The catalytic mechanism of β-propeller hydrolases, including TGW6, involves sophisticated molecular machinery optimized for ester bond cleavage. The six-bladed β-propeller structure creates a stable scaffold that positions catalytic residues for optimal substrate binding and product release.

Based on structural analysis and comparison with other β-propeller enzymes, the catalytic mechanism likely involves nucleophilic attack on the ester carbonyl carbon by an activated water molecule. The β-propeller framework provides multiple binding sites that can accommodate both the indole ring system and the glucose moiety, ensuring proper substrate orientation for catalysis.

The enzyme mechanism shares similarities with other β-propeller hydrolases such as phytases, which utilize calcium ions and bridging water molecules for catalysis. However, TGW6 appears to utilize a distinct set of catalytic residues adapted specifically for indole-3-acetic acid ester substrates.

The presence of two potential binding sites, analogous to the "cleavage site" and "affinity site" observed in β-propeller phytases, may explain the enzyme's ability to process different positional isomers of indole-3-acetic acid glucose esters. This mechanism would allow for hydrolysis of 1-O, 4-O, and 6-O isomers that arise through non-enzymatic acyl migration.

Indoleacetylglucose-Inositol O-acyltransferases

The conversion of 1-O-indol-3-ylacetyl-beta-D-glucose to indol-3-ylacetyl-myo-inositol represents a crucial step in auxin conjugate metabolism, particularly in monocotyledonous plants where myo-inositol esters constitute major storage forms of auxin.

Transesterification Reaction Mechanisms

Indoleacetylglucose-inositol O-acyltransferase (EC 2.3.1.72) catalyzes the transesterification reaction: 1-O-(indol-3-yl)acetyl-beta-D-glucose + myo-inositol ↔ D-glucose + O-(indol-3-yl)acetyl-myo-inositol. This enzyme belongs to the serine carboxypeptidase-like (SCPL) family of acyltransferases and represents a unique mechanism for auxin conjugate interconversion.

The reaction mechanism involves binding of 1-O-indol-3-ylacetyl-beta-D-glucose to the enzyme followed by hydrolytic cleavage of the acyl moiety by the hydroxyl group of myo-inositol to form the indol-3-ylacetyl-myo-inositol ester. Importantly, the enzyme does not catalyze exchange incorporation of glucose into IAA-glucose, indicating that the mechanism proceeds through direct transesterification rather than sequential hydrolysis and re-esterification.

The enzyme has been purified approximately 16,000-fold from maize kernels and shows an isoelectric point of pH 6.1. Native polyacrylamide gel electrophoresis reveals three catalytically inactive bands, suggesting complex quaternary structure or multiple enzyme forms.

Recombinant expression studies in both Saccharomyces cerevisiae and Escherichia coli have confirmed the enzymatic activity and enabled detailed biochemical characterization. The recombinant enzymes show specific activities of 18.75 and 18.09 nmol min⁻¹ mg⁻¹ protein for yeast and bacterial systems, respectively, compared to 5.01 nmol min⁻¹ mg⁻¹ protein for the native enzyme.

Specificity for myo-Inositol Acceptors

The enzyme demonstrates stringent substrate specificity for both donor and acceptor molecules. Among various potential acceptors tested, myo-inositol serves as the optimal substrate, with Km = 4 millimolar. The enzyme shows some activity with scyllo-inositol and myo-inosose-2, achieving approximately 40% of the activity observed with myo-inositol.

No transfer of indole-3-acetic acid occurs with alternative acceptors including myo-inositol-d-galactopyranose, cyclohexanol, mannitol, or glycerol. This strict selectivity ensures that the transesterification reaction produces specifically the myo-inositol ester rather than alternative conjugates.

The donor substrate specificity is equally stringent, with 1-O-indol-3-ylacetyl-beta-D-glucose serving as the preferred substrate with Km = 30 micromolar. This high affinity for the glucose ester ensures efficient utilization of the high-energy intermediate produced by the glucosyltransferase reaction.

The pH optimum of 6.8 and inhibition by phenylmethylsulfonyl fluoride confirm the serine carboxypeptidase-like nature of the enzyme. The oligosaccharide component of the protein is not necessary for catalytic activity, as demonstrated by comparable activities of native and recombinant forms.

Downstream Metabolic Consequences

The formation of indol-3-ylacetyl-myo-inositol through transesterification has profound implications for auxin homeostasis and plant development. Indol-3-ylacetyl-myo-inositol esters constitute approximately 30% of the low molecular weight indole-3-acetic acid derivatives in maize seeds and serve as major auxin storage compounds.

Transport studies demonstrate that indol-3-ylacetyl-myo-inositol is transported from endosperm to shoot at 400 times the rate of free indole-3-acetic acid transport. The rate of transport (6.3 picomoles per shoot per hour) is adequate to serve as the primary auxin precursor for free indole-3-acetic acid in developing seedlings.

The metabolic consequences extend beyond simple auxin storage and transport. Application of radiolabeled indol-3-ylacetyl-myo-inositol to endosperm results in both free and esterified indole-3-acetic acid in seedling shoots, demonstrating active interconversion between esterified and free auxin forms. This interconversion occurs in the shoot rather than the endosperm, indicating tissue-specific regulation of auxin conjugate metabolism.

The formation of indol-3-ylacetyl-myo-inositol also serves as a precursor for more complex glycosidic conjugates. Further glycosylation of the myo-inositol ester produces high molecular weight auxin conjugates that may serve additional storage and transport functions. These complex conjugates represent a significant proportion of total auxin in mature seeds and contribute to the remarkable stability of auxin stores during seed development and dormancy.

The regulation of transesterification activity during seed development correlates with changing auxin requirements. High enzyme activity during early seed development supports the formation of stable auxin conjugates, while decreased activity during germination allows for mobilization of stored auxin to support seedling growth. This temporal regulation ensures that auxin availability matches the developmental requirements of the plant.